molecular formula C19H16N2O2 B2384119 N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 865272-31-7

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2384119
CAS No.: 865272-31-7
M. Wt: 304.349
InChI Key: RNTWBSNLQXQINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a compound that combines the structural features of indole and benzofuran. Indole is a heterocyclic compound that is widely found in nature, particularly in plants and microorganisms. Benzofuran is another heterocyclic compound known for its presence in various natural products and pharmaceuticals. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine (an indole derivative) with a benzofuran carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid and the amine group of tryptamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the presence of both indole and benzofuran moieties, which can result in distinct chemical and biological properties compared to other similar compounds. The combination of these two moieties can enhance the compound’s ability to interact with multiple biological targets, potentially leading to a broader range of therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(18-11-13-5-1-4-8-17(13)23-18)20-10-9-14-12-21-16-7-3-2-6-15(14)16/h1-8,11-12,21H,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTWBSNLQXQINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.